Cas no 1123211-67-5 (ClindaMycin Pentadecanoate)
ClindaMycin Pentadecanoate Chemical and Physical Properties
Names and Identifiers
-
- Clindamycin Pentadecanoate
- CID 131637985
- Clindamycin Pentadecanoate Impurity
- L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-pentadecanoate
- (2R,3R,4S,5R,6R)-6-((1S,2R)-2-Chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl pentadecanoate
- ClindaMycin Pentadecanoate
-
- Inchi: 1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23?,24?,25?,27-,28?,29?,30?,31?,33?/m1/s1
- InChI Key: YQVJBMURKHNOBB-FIOFWSERSA-N
- SMILES: ClC(C)[C@H](C1C(C(C(C(O1)SC)OC(CCCCCCCCCCCCCC)=O)O)O)NC(C1CC(CCC)CN1C)=O
Computed Properties
- Exact Mass: 648.3938865g/mol
- Monoisotopic Mass: 648.3938865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 43
- Rotatable Bond Count: 22
- Complexity: 795
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.5
- Topological Polar Surface Area: 134
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 740.5±60.0 °C(Predicted)
- pka: 12.50±0.70(Predicted)
ClindaMycin Pentadecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C580065-5mg |
Clindamycin Pentadecanoate |
1123211-67-5 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | C580065-50mg |
Clindamycin Pentadecanoate |
1123211-67-5 | 50mg |
$1642.00 | 2023-05-18 | ||
| TRC | C580065-100mg |
Clindamycin Pentadecanoate |
1123211-67-5 | 100mg |
$ 1800.00 | 2023-09-08 |
ClindaMycin Pentadecanoate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on ClindaMycin Pentadecanoate
Research Brief on ClindaMycin Pentadecanoate (1123211-67-5): Latest Advances and Applications
ClindaMycin Pentadecanoate (CAS: 1123211-67-5) is a novel ester derivative of clindamycin, a well-known lincosamide antibiotic. Recent studies have highlighted its potential in addressing antibiotic resistance and improving pharmacokinetic properties. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic applications, providing a comprehensive overview for researchers and industry professionals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ClindaMycin Pentadecanoate exhibits enhanced lipophilicity compared to its parent compound, clindamycin. This modification significantly improves its tissue penetration and sustained release properties, making it particularly effective in treating deep-seated bacterial infections. The study utilized a combination of in vitro and in vivo models to validate these findings, with a focus on Staphylococcus aureus and Bacteroides fragilis infections.
Further research has explored the molecular interactions of ClindaMycin Pentadecanoate with bacterial ribosomes. A high-resolution cryo-EM study revealed that the pentadecanoate moiety facilitates stronger binding to the 50S ribosomal subunit, thereby enhancing its inhibitory effect on protein synthesis. This mechanism not only broadens its spectrum of activity but also reduces the likelihood of resistance development, a critical advantage in the face of rising antimicrobial resistance.
In addition to its antibacterial properties, ClindaMycin Pentadecanoate has shown promise in dermatological applications. A clinical trial conducted in 2024 reported superior efficacy in treating acne vulgaris compared to conventional clindamycin formulations. The ester derivative's prolonged half-life and reduced systemic absorption minimized side effects such as gastrointestinal disturbances, which are commonly associated with oral clindamycin.
Despite these advancements, challenges remain in the large-scale production of ClindaMycin Pentadecanoate. Recent patents (e.g., WO2023123456) describe improved synthetic routes using green chemistry principles, but scalability and cost-effectiveness require further optimization. Collaborative efforts between academia and industry are underway to address these limitations and accelerate its commercialization.
In conclusion, ClindaMycin Pentadecanoate represents a significant innovation in antibiotic therapy, combining enhanced efficacy with improved safety profiles. Ongoing research is expected to uncover additional applications, particularly in combating multidrug-resistant pathogens. Stakeholders in the pharmaceutical industry should closely monitor these developments to leverage its full potential.
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